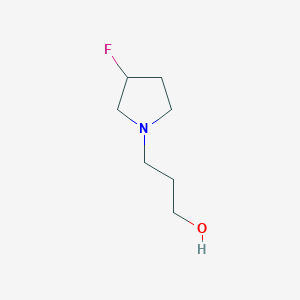

3-(3-Fluoropyrrolidin-1-yl)propan-1-ol

Descripción

3-(3-Fluoropyrrolidin-1-yl)propan-1-ol is a fluorinated pyrrolidine derivative with a propanol side chain. Its structure combines a five-membered nitrogen-containing heterocycle (pyrrolidine) with a fluorine substituent at the 3-position and a hydroxyl-terminated propyl group.

Propiedades

IUPAC Name |

3-(3-fluoropyrrolidin-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO/c8-7-2-4-9(6-7)3-1-5-10/h7,10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFTZYCHXFDVCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920003-05-0 | |

| Record name | 3-(3-fluoropyrrolidin-1-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 3-(3-Fluoropyrrolidin-1-yl)propan-1-ol can be achieved through a 1,3-dipolar cycloaddition reaction involving azomethine ylides and vinyl fluoride. This method demonstrates the versatility of vinyl fluoride in cycloaddition reactions, making 3-fluoropyrrolidine readily accessible for various applications in synthetic chemistry and drug discovery.

Análisis De Reacciones Químicas

3-(3-Fluoropyrrolidin-1-yl)propan-1-ol undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide in acetone.

Aplicaciones Científicas De Investigación

3-(3-Fluoropyrrolidin-1-yl)propan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(3-Fluoropyrrolidin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. As a DPP-IV inhibitor, it prevents the degradation of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis.

Comparación Con Compuestos Similares

Fluorinated Pyrrolidine Derivatives

- 3-(Pyrrolidin-3-yl)prop-2-en-1-ol (CAS 1899050-27-1): Features an unsaturated propenol chain and lacks fluorine. The double bond may increase rigidity and alter reactivity compared to the saturated propanol chain in the target compound .

Non-Fluorinated Pyrrolidine Derivatives

- 3-(2,5-Dimethyl-pyrrol-1-yl)-propan-1-ol (C₉H₁₅NO, MW 153.1): Methyl groups at the 2- and 5-positions on pyrrolidine reduce electronegativity, likely decreasing hydrogen-bonding capacity compared to the fluorinated analogue .

Pyridine-Based Analogues

- 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol : Replaces pyrrolidine with a chloropyridine ring. The electron-withdrawing chlorine and fluorine substituents may enhance acidity of the hydroxyl group .

- 3-(6-Chloropyridin-3-yl)propan-1-ol (C₈H₁₀ClNO, MW 171.63): Chlorine at the 6-position may sterically hinder interactions with biological targets compared to smaller fluorine substituents .

Other Heterocyclic Propanol Derivatives

- 3-(Dihydropyridin-2-yl)-1-(4-chlorophenyl)propan-1-ol : A dihydropyridine moiety with a chlorophenyl group, commonly seen in calcium channel blockers. The reduced pyridine ring increases flexibility .

- 3-(Methylsulphanyl)propan-1-ol : A sulfur-containing analogue linked to off-flavors in wine (e.g., roasted odors), demonstrating how heteroatom choice drastically alters application .

Data Tables

Table 1: Structural and Physical Properties of Key Analogues

Research Findings and Key Differences

- Fluorine vs. Chlorine Substituents : Fluorine’s smaller atomic radius and higher electronegativity improve metabolic stability compared to chlorine, which may induce steric hindrance .

- Morpholine’s oxygen atom enhances solubility but reduces lipophilicity .

- Functional Group Impact: The hydroxyl group in propanol derivatives facilitates hydrogen bonding, critical for target binding in drug design. Sulfur or amino groups alter electronic properties and applications (e.g., flavor chemistry vs. pharmaceuticals) .

Actividad Biológica

3-(3-Fluoropyrrolidin-1-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| CAS No. | 1181332-92-2 |

| Molecular Formula | C7H14FNO |

| Molecular Weight | 145.19 g/mol |

| IUPAC Name | 3-(3-fluoro-1-pyrrolidinyl)-1-propanol |

| InChI Key | KCFTZYCHXFDVCH |

The presence of a fluorine atom in the structure enhances the lipophilicity of the compound, which is significant in drug design and development . The pyrrolidine ring structure allows for diverse interactions with biological targets, particularly receptors and enzymes involved in neurological pathways.

Research indicates that 3-(3-Fluoropyrrolidin-1-yl)propan-1-ol interacts with various neurotransmitter receptors, potentially modulating their activity as either agonists or antagonists. This modulation can influence several biochemical pathways, particularly those related to neurological functions .

Neuropharmacological Effects

The compound has been investigated for its effects on conditions such as anxiety and depression. Its ability to modulate neurotransmitter systems positions it as a candidate for further exploration in psychiatric medicine .

Case Studies and Research Findings

Several studies have focused on the biological activity of 3-(3-Fluoropyrrolidin-1-yl)propan-1-ol:

- Interaction with Receptors:

-

Inhibition Studies:

- The compound has shown potential as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. In vitro studies demonstrated that certain derivatives exhibited significant inhibitory activity against MAGL, indicating a potential role in pain management and neuroprotection .

-

Cancer Cell Line Activity:

- Preliminary studies have indicated that structurally similar compounds may exhibit cytotoxic effects against various cancer cell lines, suggesting that 3-(3-Fluoropyrrolidin-1-yl)propan-1-ol could also have anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.